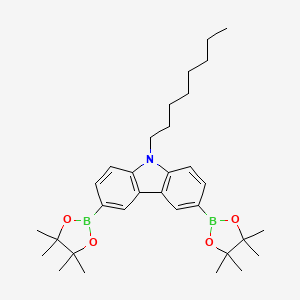

9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

CAS No.: 478706-06-8

Cat. No.: VC4134678

Molecular Formula: C32H47B2NO4

Molecular Weight: 531.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478706-06-8 |

|---|---|

| Molecular Formula | C32H47B2NO4 |

| Molecular Weight | 531.3 |

| IUPAC Name | 9-octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |

| Standard InChI | InChI=1S/C32H47B2NO4/c1-10-11-12-13-14-15-20-35-27-18-16-23(33-36-29(2,3)30(4,5)37-33)21-25(27)26-22-24(17-19-28(26)35)34-38-31(6,7)32(8,9)39-34/h16-19,21-22H,10-15,20H2,1-9H3 |

| Standard InChI Key | VWWIAQNEZFWMFK-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CCCCCCCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CCCCCCCC |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure consists of a carbazole heterocycle functionalized at the 3- and 6-positions with pinacol boronate esters and at the 9-position with an n-octyl chain. The boronate groups, protected as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester), enhance stability and reactivity in Suzuki-Miyaura couplings. The octyl chain improves solubility in organic solvents, facilitating handling in synthetic workflows .

Key structural identifiers include:

-

IUPAC Name: 9-octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

-

SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CCCCCCCC

-

InChI Key: VWWIAQNEZFWMFK-UHFFFAOYSA-N

Synthetic Pathways

While explicit synthetic details for this compound are scarce in publicly available literature, analogous carbazole boronate esters are typically prepared via:

-

Lithiation-Borylation: Direct borylation of carbazole derivatives using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst .

-

Ullmann Coupling: Copper-mediated coupling of halogenated carbazoles with boronic acid derivatives.

Reaction conditions likely involve inert atmospheres (N₂/Ar) and anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Post-synthesis purification is achieved via column chromatography or recrystallization, yielding white to off-white crystalline solids .

Physical and Chemical Properties

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white crystalline powder | |

| Melting Point | 130–134°C | |

| Purity (HPLC) | ≥98.0% | |

| Solubility | Soluble in THF, DCM, DMSO | |

| Storage Stability | −20°C (1 month), −80°C (6 months) |

The compound’s solubility profile enables its use in solution-phase reactions, though precipitation may occur in aqueous mixtures . Thermal stability up to 134°C permits applications in high-temperature processes .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a bifunctional boronate reagent in palladium-catalyzed cross-couplings, enabling C–C bond formation between aryl halides and carbazole derivatives. For example:

Such reactions are pivotal in synthesizing conjugated polymers for organic light-emitting diodes (OLEDs) .

Materials Science Applications

-

OLEDs: As a hole-transporting material, carbazole derivatives improve device efficiency due to their high triplet energy levels .

-

Organic Photovoltaics (OPVs): Boronate-functionalized carbazoles act as electron donors in bulk heterojunction solar cells.

Research Findings and Advancements

Photophysical Studies

Carbazole-based compounds exhibit tunable emission properties. In a 2010 study, 3,6-disubstituted carbazoles demonstrated fluorescence quantum yields up to 0.68 in the solid state, with emission maxima adjustable via substituent modification . For 9-Octyl-3,6-bis(pinacol boronate)-carbazole, analogous structural features suggest potential for blue-green emission, though experimental data specific to this compound are pending publication .

Stability and Reactivity

| Hazard Category | Precautionary Measures | Source |

|---|---|---|

| Skin/Irritation | Avoid direct contact; use PPE | |

| Environmental Toxicity | Dispose via hazardous waste protocols |

The compound is labeled for research use only, with no human or veterinary applications .

Future Directions

-

Optoelectronic Materials: Optimizing substituents to enhance charge carrier mobility in OLEDs.

-

Drug Discovery: Exploring carbazole-boronate hybrids as kinase inhibitors or antimicrobial agents.

-

Catalysis: Developing asymmetric variants of Suzuki-Miyaura couplings using chiral carbazole ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume